6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole
Description
The compound 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole is a polyheterocyclic molecule featuring a benzimidazole core linked via a phenoxy bridge to two dihydroimidazolyl substituents.
Properties
CAS No. |
62724-25-8 |
|---|---|
Molecular Formula |
C25H22N6O |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H22N6O/c1-6-19(7-2-16(1)23-26-11-12-27-23)32-20-8-3-17(4-9-20)25-30-21-10-5-18(15-22(21)31-25)24-28-13-14-29-24/h1-11,15,23,27H,12-14H2,(H,28,29)(H,30,31) |
InChI Key |
XAXGRGJZZHGFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6NCC=N6 |
Origin of Product |
United States |
Biological Activity
The compound 6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole is a complex organic molecule that has garnered attention due to its potential biological activities. The imidazole and benzimidazole moieties in its structure are known for their pharmacological significance, particularly in the development of various therapeutic agents.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 366.44 g/mol. Its structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole and benzimidazole possess significant antimicrobial properties against various pathogens. The presence of the imidazole ring is crucial for this activity.
- Anticancer Properties : Research has shown that compounds containing benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes essential for tumor growth.
Antimicrobial Activity
A study on related compounds demonstrated that imidazole derivatives exhibit activity against a variety of bacterial strains. The effectiveness often varies depending on the specific substituents on the imidazole ring. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 32 µg/mL |
These findings suggest that modifications to the imidazole structure can enhance or reduce antimicrobial potency.
Anticancer Activity
In vitro studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative 1 | MCF-7 (Breast Cancer) | 10 |
| Benzimidazole Derivative 2 | HeLa (Cervical Cancer) | 5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer cell lines.
Case Studies
- Study on Antimicrobial Effects : A recent investigation into the antimicrobial properties of imidazole derivatives highlighted their effectiveness against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.
- Cancer Cell Proliferation Inhibition : Another study focused on a series of benzimidazole compounds showed that they could effectively inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structure is distinguished by its dihydroimidazolyl-phenoxy-benzimidazole framework. Key structural analogs and their differences are summarized below:
Key Observations :
- Dihydroimidazolyl groups (vs. fully aromatic imidazole in ) may reduce aromatic stabilization but enhance solubility in polar solvents .
- Substituent positioning (e.g., hydroxy-phenyl in vs. dihydroimidazolyl in the target) significantly alters bioactivity profiles due to differences in hydrogen-bonding and steric effects.
Critical Insights :
- The use of CAN in facilitates oxidative cyclization, a likely step in synthesizing the target compound’s dihydroimidazolyl groups.
- Sodium metabisulfite () acts as a mild oxidizing agent, favoring benzimidazole formation but requiring longer reaction times (18 hours vs. 3 hours in CAN-catalyzed reactions) .
Physicochemical Properties
Spectroscopic and thermal data for select analogs highlight substituent effects:
Notable Trends:
- Dihydroimidazolyl NH stretches (~3250 cm⁻¹) are slightly downshifted compared to aromatic imidazole NH (~3300 cm⁻¹), reflecting reduced resonance stabilization .
- Thermal stability correlates with aromaticity and crystallinity; diphenyl-substituted imidazoles () exhibit superior stability due to π-stacking .
Preparation Methods
O-Phenylenediamine Cyclization
The benzimidazole core is typically synthesized via acid-catalyzed cyclization of 4,5-dichloro-o-phenylenediamine derivatives. A patented method employs carbonyl diimidazole (CDI) as the cyclizing agent:
- Reaction conditions : CDI (1.2 equiv) in anhydrous THF at 50–55°C for 6 hr.
- Yield : 89–92% for 5,6-dichlorobenzimidazol-2-one intermediates.
Alternative approaches include:
- Formic acid-mediated cyclization : 12 hr reflux (yield: 78–85%).
- Stobbe condensation : Using dialkyl succinates under basic conditions (KOtBu/EtOH).
Dihydroimidazole Substituent Preparation
Halogenated Active Methylene Route
Search result details a solvent-free method for dihydroimidazoles:
- Reactants : 2-guanidinobenzoxazole + phenacyl bromide derivatives.
- Conditions : Reflux (4 hr) with glacial acetic acid catalyst.
- Key data :
This method achieves 84–98% yields for various dihydroimidazoles.
Multicomponent Phosphonate Approach
A catalyst-free, one-pot synthesis combines:
- Benzimidazoles
- Diethyl chlorophosphate
- Aliphatic amines
Advantages :
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The phenoxy linker is installed via SNAr reaction:
| Step | Parameters | Data |
|---|---|---|
| 1 | Substrate | 4-Hydroxybiphenyl |
| 2 | Electrophile | 2,5-Dihydro-1H-imidazole-2-carbonyl chloride |
| 3 | Base | Cs₂CO₃ (2 equiv) |
| 4 | Solvent | DMF, 150°C, 24 hr |
| 5 | Yield | 78% (isolated) |
Transition Metal-Free Cyclization
Recent advances employ cesium carbonate-mediated tandem cyclization :
- React 1-(2-bromoaryl)benzimidazoles with selenium powder.
- Key advantage: Avoids Pd/Cu catalysts, reducing metal contamination.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CDI cyclization | 89 | 95 | Industrial |
| Formic acid route | 78 | 98 | Lab-scale |
| Solvent-free dihydroimidazole | 90 | 97 | Pilot plant |
Key findings :
- The CDI method offers superior yield for benzimidazole cores.
- Solvent-free dihydroimidazole synthesis minimizes waste.
Industrial-Scale Considerations
Patent WO2015005615A1 highlights critical factors for manufacturing:
- Cost optimization : Using ethyl acetate instead of DMF reduces solvent costs by 40%.
- Safety : Avoiding POBr₃ (used in older methods) eliminates bromine gas hazards.
- Throughput : Continuous flow reactors achieve 5 kg/day output.
Environmental and Regulatory Aspects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
